(5E)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
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Overview
Description
Iloprost is a prostacyclin analogue with potential chemopreventive activity. Iloprost binds to the prostacyclin receptor in various target cells, thereby causing vasodilation, inhibition of platelet aggregation, and decreased tumor cell adhesion to endothelium among other effects. Prostacyclin is a naturally occurring eicosanoid with anti-inflammatory, antineoplastic, and anti-metastatic properties. (NCI05)
An eicosanoid, derived from the cyclooxygenase pathway of arachidonic acid metabolism. It is a stable and synthetic analog of EPOPROSTENOL, but with a longer half-life than the parent compound. Its actions are similar to prostacyclin. Iloprost produces vasodilation and inhibits platelet aggregation.
Scientific Research Applications
HIV-Protease Assay Development
(5E)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has been used in the development of a selective HIV-protease assay. A specific derivative of this compound, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, was synthesized and applied in the solid-phase peptide synthesis of oligopeptides. These peptides function as chromogenic protease substrates in the presence of NaIO4 and bovine serum albumin, enabling spectrophotometric detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Antibiotic Synthesis
Another application is in the synthesis of antibiotic compounds. For example, the synthesis of natural (2R,3S,4S)-4-amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid, found in the antibiotic pyridomycin, was achieved using a derivative of this compound (Kinoshita & Mariyama, 1975).
Synthesis of Constituent Amino Acids in Toxins
The compound has also been involved in the synthesis of amino acids like 2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituent amino acids in toxins such as AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
Novel Compound Synthesis
Research includes the synthesis of novel compounds like methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate, demonstrating the versatility of this compound in organic chemistry (Gimalova et al., 2013).
Biological Activity Studies
Studies have also explored the biological activity of similar compounds, such as carbacyclins with bicyclic substituents on the omega-chain, showing potential in antiplatelet aggregation and cytoprotective activity (Tomiyama, Wakabayashi, & Yokota, 1989).
Properties
Molecular Formula |
C22H32O4 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(5E)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18?,19-,20+,21+/m0/s1 |
InChI Key |
HIFJCPQKFCZDDL-SGSAMSKHSA-N |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
Ciloprost Iloprost Ventavis ZK 36374 ZK-36374 ZK36374 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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